![molecular formula C11H11Cl2NO4 B3831913 N-[(2,4-dichlorophenoxy)acetyl]alanine CAS No. 50648-96-9](/img/structure/B3831913.png)
N-[(2,4-dichlorophenoxy)acetyl]alanine
Overview
Description
N-[(2,4-dichlorophenoxy)acetyl]alanine is an organic compound characterized by the presence of a dichlorophenoxy group attached to an acetylated alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenoxy)acetyl]alanine typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of Alanine: The 2,4-dichlorophenoxyacetic acid is then reacted with alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenoxy)acetyl]alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Herbicide Development
N-[(2,4-dichlorophenoxy)acetyl]alanine shares structural similarities with 2,4-D, a widely used herbicide. Its potential as a herbicide is based on its ability to mimic plant growth regulators. Preliminary studies suggest it may exhibit herbicidal properties, making it a candidate for further investigation in agricultural applications.
Medicinal Chemistry
Research indicates that this compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapeutics. The compound's mechanism of action may involve modulation of receptor activity related to synaptic transmission and plasticity, warranting further exploration.
Data Tables
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. These findings suggest that the compound may interfere with cellular signaling pathways critical for cancer growth and survival. Further research is required to elucidate the precise mechanisms involved.
Case Study 2: Herbicidal Efficacy
Field trials have indicated that compounds similar to this compound can effectively control weed populations without adversely affecting crop yields. This positions the compound as a viable candidate for development into a new class of herbicides.
Mechanism of Action
The mechanism by which N-[(2,4-dichlorophenoxy)acetyl]alanine exerts its effects involves interaction with specific molecular targets. In plants, it may mimic natural auxins, leading to altered growth patterns. In microbial systems, it could disrupt cell wall synthesis or protein function, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
N-[(2,4-dichlorophenoxy)acetyl]glycine: Another derivative with potential herbicidal activity.
Uniqueness
N-[(2,4-dichlorophenoxy)acetyl]alanine is unique due to the presence of the alanine moiety, which may confer specific biological activities not observed in other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N-[(2,4-Dichlorophenoxy)acetyl]alanine is a synthetic compound that combines the properties of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, with the amino acid alanine. Understanding its biological activity is crucial for assessing its potential applications and risks in both agricultural and medical contexts. This article reviews the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an N-acyl-alpha-amino acid. Its structure consists of an acetyl group attached to alanine, which is further substituted with a 2,4-dichlorophenoxy group. This configuration is expected to influence its biological interactions and metabolic pathways.
The biological activity of this compound can be linked to the known effects of 2,4-D. The herbicide primarily acts by disrupting plant growth hormone regulation, leading to uncontrolled growth in susceptible plants. In animal models, 2,4-D has been shown to affect various physiological systems:
- Neurotoxicity : Studies indicate that 2,4-D inhibits acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent neuromuscular dysfunction . This inhibition has been associated with symptoms such as myotonia and reduced locomotor activity.
- Hepatotoxicity : Research has demonstrated that exposure to 2,4-D can induce oxidative stress and disrupt lipid metabolism in liver cells. Elevated levels of fatty acid oxidation markers have been observed in animal models following exposure .
- Muscle Toxicity : Case studies have reported severe muscle damage (rhabdomyolysis) in humans following ingestion of 2,4-D . This condition is characterized by elevated creatine kinase levels and muscle pain.
Toxicological Effects
The toxicological profile of this compound reflects the toxicity associated with its parent compound, 2,4-D. Key findings include:
Case Studies
Several case reports highlight the clinical implications of 2,4-D exposure:
- Case Study 1 : A 65-year-old male ingested 50 mL of 2,4-D with suicidal intent. He exhibited severe gastrointestinal symptoms and muscle damage but recovered with supportive care and urinary alkalinization .
- Case Study 2 : A young female farmer in Ethiopia presented with loss of consciousness after ingesting 30 mL of 2,4-D. Despite intensive care efforts including mechanical ventilation, she succumbed to complications related to the poisoning .
Research Findings
Recent studies have focused on the biochemical pathways affected by this compound:
- Mitochondrial Dysfunction : Research indicates that both isolated and formulated forms of 2,4-D can compromise mitochondrial integrity and function in liver cells. This was evidenced by decreased ATP levels and altered membrane potential at low concentrations .
- Oxidative Stress : The compound has been implicated in generating oxidative stress within cells, which may contribute to its hepatotoxic effects .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-6(11(16)17)14-10(15)5-18-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQGIYUBFHJOPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032388 | |
Record name | N-((2,4-Dichlorophenoxy)acetyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50648-96-9 | |
Record name | L-Alanine, N-((2,4-dichlorophenoxy)acetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2,4-Dichlorophenoxy)acetyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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